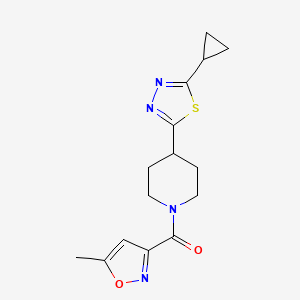
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentanecarbonylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentanecarbonylpiperidine” is a complex organic molecule. It contains a benzyl group, a 1,3,4-thiadiazol ring, and a piperidine ring. These components are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,3,4-thiadiazol ring and the attachment of the benzyl and piperidine groups. One possible method could involve a Wittig reaction, which is commonly used in the synthesis of various heterocycles .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3,4-thiadiazol ring is a five-membered ring containing two nitrogen atoms and one sulfur atom . The piperidine ring is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyl group could potentially undergo reactions such as oxidation or substitution, while the 1,3,4-thiadiazol and piperidine rings might participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .科学的研究の応用
3-B-1,3,4-TDCP has been used in a variety of scientific research applications. It has been used as a tool for studying the mechanism of action of several drugs, including the anticonvulsant gabapentin and the anti-inflammatory drug celecoxib. It has also been used to study the biochemical and physiological effects of various drugs, including the antidiabetic drug metformin and the anti-cancer drug imatinib. Additionally, 3-B-1,3,4-TDCP has been used in studies of enzyme kinetics and protein folding.
作用機序
The exact mechanism of action of 3-B-1,3,4-TDCP is not fully understood, but it is believed to act as a competitive inhibitor of enzymes. It is thought to interact with the active site of enzymes, preventing them from binding to their substrates and thus inhibiting their activity. Additionally, 3-B-1,3,4-TDCP is believed to modulate the activity of certain receptors, such as the serotonin and GABA receptors.
Biochemical and Physiological Effects
3-B-1,3,4-TDCP has been found to have multiple biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to modulate the activity of various receptors, including the serotonin and GABA receptors. Additionally, 3-B-1,3,4-TDCP has been found to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
3-B-1,3,4-TDCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be isolated and purified using standard techniques. Additionally, it is relatively stable and has a relatively low toxicity. However, it is important to note that 3-B-1,3,4-TDCP is a synthetic compound and, as such, its effects may not be the same as those of naturally occurring compounds. Additionally, it may not be suitable for use in all types of experiments, as it may not be effective in some cases.
将来の方向性
The potential future directions for 3-B-1,3,4-TDCP are numerous. It could be used to study the mechanism of action of other drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the effects of enzymes and receptors on various biological processes. Furthermore, it could be used to develop new drugs or to improve existing drugs. Finally, it could be used to study the effects of environmental toxins on organisms.
合成法
3-B-1,3,4-TDCP can be synthesized using a variety of methods. The most commonly used method is the reaction of 2-amino-5-benzyl-1,3,4-thiadiazole with cyanoacetamide in the presence of a base, such as potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the resulting product is then isolated and purified. Other methods for the synthesis of 3-B-1,3,4-TDCP include the reaction of 2-amino-1,3,4-thiadiazole with benzyl cyanide, the reaction of 2-amino-1,3,4-thiadiazole with benzyl bromide, and the reaction of 2-amino-5-benzyl-1,3,4-thiadiazole with ethyl cyanoacetate.
特性
IUPAC Name |
[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-20(16-9-4-5-10-16)23-12-6-11-17(14-23)19-22-21-18(25-19)13-15-7-2-1-3-8-15/h1-3,7-8,16-17H,4-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBUAHGSBNLYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine](/img/structure/B6581117.png)
![1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6581119.png)

![3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581129.png)
![2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6581141.png)
![6-(4-ethoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6581149.png)
![N-(3,3-diphenylpropyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581157.png)
![2-(2,4-dichlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one](/img/structure/B6581165.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6581173.png)
![2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581181.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581188.png)


